molecular formula C40H26 B14655749 2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene CAS No. 50399-67-2

2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene

Cat. No.: B14655749
CAS No.: 50399-67-2
M. Wt: 506.6 g/mol
InChI Key: MACNMAYVSODUQU-UHFFFAOYSA-N
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Description

2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene is a complex organic compound characterized by its unique structure, which includes a conjugated system of double bonds. This compound is part of a broader class of polycyclic aromatic hydrocarbons, known for their stability and interesting electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene typically involves multiple steps, including the formation of the octatetraene backbone and subsequent functionalization to introduce the dipyrene moieties. Common synthetic methods include:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene exerts its effects is primarily through its conjugated system, which allows for efficient electron delocalization. This property enables the compound to interact with various molecular targets, including:

Comparison with Similar Compounds

Uniqueness: 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyrene stands out due to its extended conjugation and the presence of dipyrene moieties, which enhance its stability and electronic characteristics. This makes it particularly valuable for applications in organic electronics and photodynamic therapy.

Properties

CAS No.

50399-67-2

Molecular Formula

C40H26

Molecular Weight

506.6 g/mol

IUPAC Name

2-(8-pyren-2-ylocta-1,3,5,7-tetraenyl)pyrene

InChI

InChI=1S/C40H26/c1(3-5-9-27-23-33-19-15-29-11-7-12-30-16-20-34(24-27)39(33)37(29)30)2-4-6-10-28-25-35-21-17-31-13-8-14-32-18-22-36(26-28)40(35)38(31)32/h1-26H

InChI Key

MACNMAYVSODUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC=CC=CC=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2

Origin of Product

United States

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